molecular formula C22H24N2O3 B258849 1-[7-METHOXY-3-(4-METHOXYPHENYL)-2H,3H,3AH,4H,5H-BENZO[G]INDAZOL-2-YL]PROPAN-1-ONE

1-[7-METHOXY-3-(4-METHOXYPHENYL)-2H,3H,3AH,4H,5H-BENZO[G]INDAZOL-2-YL]PROPAN-1-ONE

Cat. No.: B258849
M. Wt: 364.4 g/mol
InChI Key: WJBLELSTGSNILW-UHFFFAOYSA-N
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Description

1-[7-METHOXY-3-(4-METHOXYPHENYL)-2H,3H,3AH,4H,5H-BENZO[G]INDAZOL-2-YL]PROPAN-1-ONE is a complex organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-METHOXY-3-(4-METHOXYPHENYL)-2H,3H,3AH,4H,5H-BENZO[G]INDAZOL-2-YL]PROPAN-1-ONE typically involves multiple steps, including the formation of the indazole core and subsequent functionalization. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the condensation of o-fluorobenzaldehydes or their O-methyloximes with hydrazine can lead to the formation of indazole derivatives . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, are also employed to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, solvent-free and catalyst-free conditions are explored to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

1-[7-METHOXY-3-(4-METHOXYPHENYL)-2H,3H,3AH,4H,5H-BENZO[G]INDAZOL-2-YL]PROPAN-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-[7-METHOXY-3-(4-METHOXYPHENYL)-2H,3H,3AH,4H,5H-BENZO[G]INDAZOL-2-YL]PROPAN-1-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural features.

Properties

Molecular Formula

C22H24N2O3

Molecular Weight

364.4 g/mol

IUPAC Name

1-[7-methoxy-3-(4-methoxyphenyl)-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]propan-1-one

InChI

InChI=1S/C22H24N2O3/c1-4-20(25)24-22(14-5-8-16(26-2)9-6-14)19-11-7-15-13-17(27-3)10-12-18(15)21(19)23-24/h5-6,8-10,12-13,19,22H,4,7,11H2,1-3H3

InChI Key

WJBLELSTGSNILW-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(C2CCC3=C(C2=N1)C=CC(=C3)OC)C4=CC=C(C=C4)OC

Canonical SMILES

CCC(=O)N1C(C2CCC3=C(C2=N1)C=CC(=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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